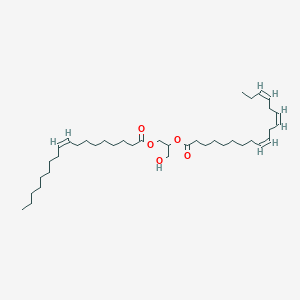
Isopropyl 1-Naphthylacetimidate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1-Naphthylacetimidate Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-Naphthylacetimidate Hydrochloride typically involves the reaction of isopropylamine with 1-naphthylacetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 1-Naphthylacetimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthylacetyl derivatives.
Reduction: Reduction reactions can yield naphthylacetyl amines.
Substitution: It readily participates in nucleophilic substitution reactions, forming a variety of substituted naphthylacetyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, and thiols under mild conditions.
Major Products
The major products formed from these reactions include naphthylacetyl derivatives, naphthylacetyl amines, and various substituted naphthylacetyl compounds.
Wissenschaftliche Forschungsanwendungen
Isopropyl 1-Naphthylacetimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Isopropyl 1-Naphthylacetimidate Hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can modify proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic attack on the imidate group, resulting in the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 1-Naphthylacetate: Similar structure but lacks the imidate group.
Naphthylacetic Acid: A simpler compound with similar reactivity.
Isopropyl Acetimidate: Shares the imidate group but has a different aromatic ring.
Uniqueness
Isopropyl 1-Naphthylacetimidate Hydrochloride is unique due to its combination of the naphthyl ring and the imidate group, which imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C15H18ClNO |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
propan-2-yl 2-naphthalen-1-ylethanimidate;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9,11,16H,10H2,1-2H3;1H |
InChI-Schlüssel |
OQLSNUMIHFUMDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=N)CC1=CC=CC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


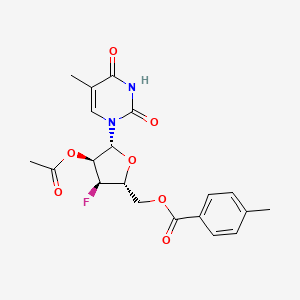
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
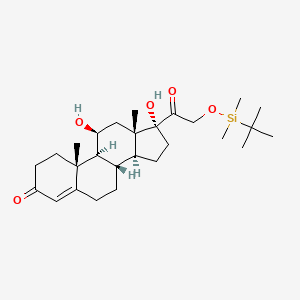
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
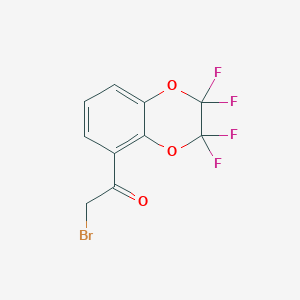
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
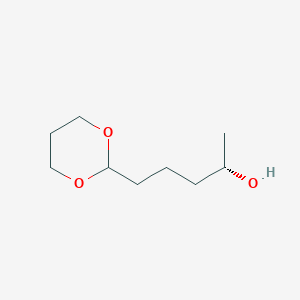
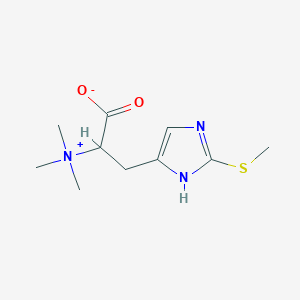

![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)
